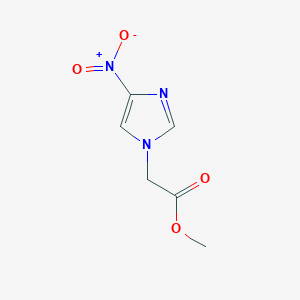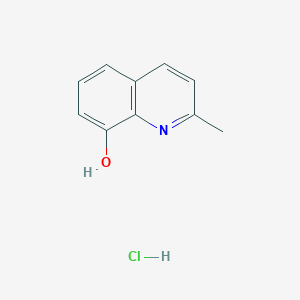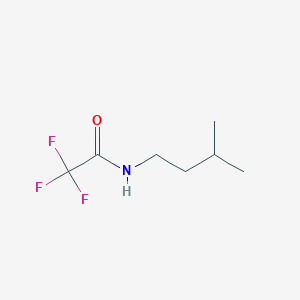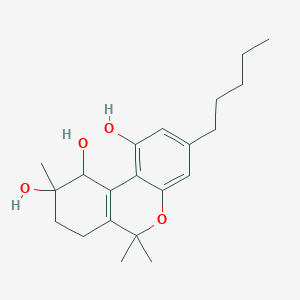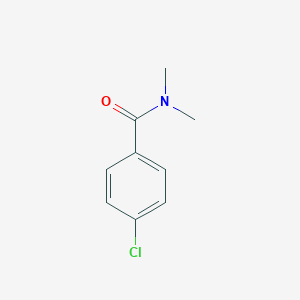![molecular formula C33H38ClN3 B085264 n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride CAS No. 12262-18-9](/img/structure/B85264.png)
n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Wirkmechanismus
The mechanism of action of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Biochemische Und Physiologische Effekte
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride has been found to have both biochemical and physiological effects. It has been shown to reduce the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has been found to be stable under various conditions. However, one limitation is its potential toxicity, which needs to be carefully monitored during experiments.
Zukünftige Richtungen
There are several future directions for the research of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride. One area of interest is its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Another area of research is the development of new derivatives of this compound with improved antibacterial and antifungal activity. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is a chemical compound that has shown promising results in scientific research. Its broad-spectrum antibacterial and antifungal activity, potential use as a fluorescent probe and photosensitizer, and ability to induce apoptosis in cancer cells make it a valuable compound for further study. However, its potential toxicity needs to be carefully monitored during experiments, and further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride involves the reaction of naphthalene-1,4-diamine with 4-(dimethylamino)benzaldehyde in the presence of a catalyst. The resulting product is then treated with cyclohexanone and hydrochloric acid to obtain the final product.
Eigenschaften
CAS-Nummer |
12262-18-9 |
|---|---|
Produktname |
n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride |
Molekularformel |
C33H38ClN3 |
Molekulargewicht |
512.1 g/mol |
IUPAC-Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-cyclohexylazanium;chloride |
InChI |
InChI=1S/C33H37N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h8-9,12-23,26H,5-7,10-11H2,1-4H3;1H |
InChI-Schlüssel |
XPYRKKDYSGJSKK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3CCCCC3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3CCCCC3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] |
Andere CAS-Nummern |
3251-84-1 12262-18-9 |
Piktogramme |
Corrosive; Acute Toxic; Environmental Hazard |
Synonyme |
C.I. Basic Blue 55 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



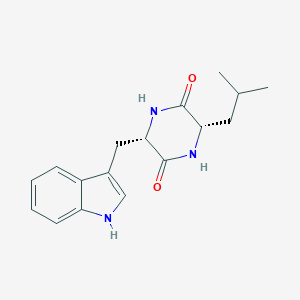
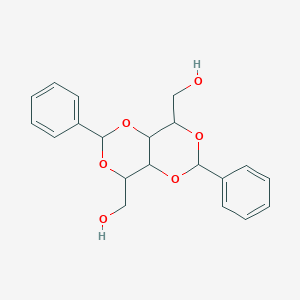
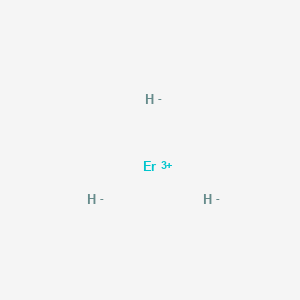
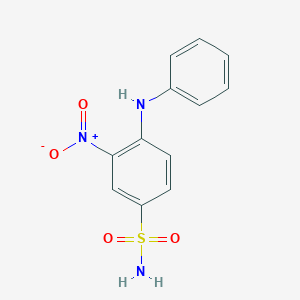
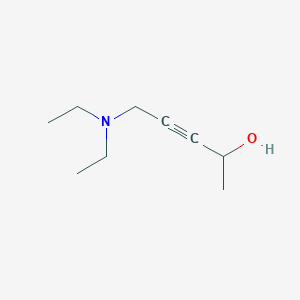
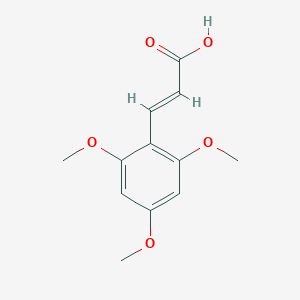
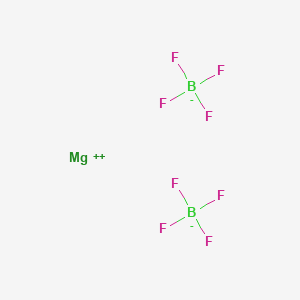
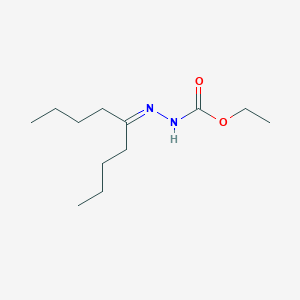
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
